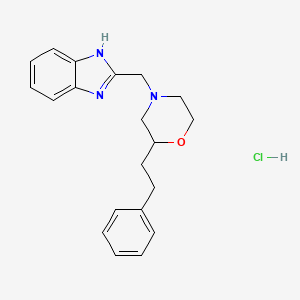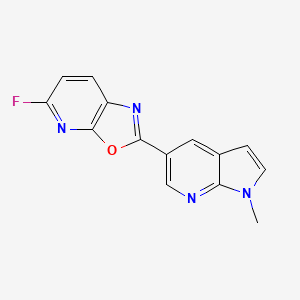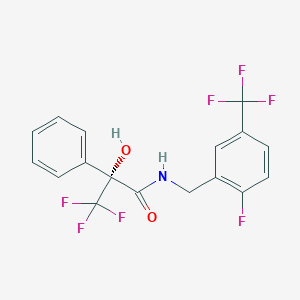
ML398 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML398 is potent D4 receptor Antagonist with IC50 = 130 nM and K i = 36 nM and shows no activity against the other dopamine receptors tested (>20 μM against D1, D2S, D2L, D3, and D5). Further in vivo studies showed that ML398 reversed cocaine-induced hyperlocomotion at 10 mg/kg. ML398 shows >100-fold selectivity for the other dopamine receptors.
Aplicaciones Científicas De Investigación
1. Discovery and Characterization as a D4 Receptor Antagonist
ML398 hydrochloride has been identified as a potent and selective antagonist of the dopamine 4 (D4) receptor. A study detailed the structure-activity relationship of a chiral morpholine-based scaffold leading to ML398, which demonstrated potent activity against the D4 receptor with no significant activity against other dopamine receptors. This selectivity makes ML398 a valuable tool in neuroscience research, particularly for studying the role of the D4 receptor in various neurological and psychiatric disorders (Berry et al., 2014).
2. Role in Biotechnology and Bioanalytical Chemistry
Another study explored the use of resurfaced proteins for biotechnology and bioanalytical chemistry applications. While this study does not directly involve ML398, it exemplifies the type of innovative research in protein engineering and molecular toolkits that are relevant in the broader context of scientific research similar to ML398's applications (Lei et al., 2015).
3. Application in Fingerprinting Methods
The use of multiple-locus variable-number tandem-repeat assay (MLVA) and pulsed-field gel electrophoresis (PFGE) in fingerprinting methicillin-resistant Staphylococcus aureus (MRSA) sequence type 398 is another example of advanced techniques in microbiological research. While this study does not involve this compound directly, it showcases the level of detail and precision achievable in modern microbiology, similar to the potential applications of ML398 in scientific research (Rasschaert et al., 2009).
Propiedades
Número CAS |
1379510-21-0 |
|---|---|
Fórmula molecular |
C20H24ClN3O |
Peso molecular |
357.882 |
Nombre IUPAC |
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C20H23N3O.ClH/c1-2-6-16(7-3-1)10-11-17-14-23(12-13-24-17)15-20-21-18-8-4-5-9-19(18)22-20;/h1-9,17H,10-15H2,(H,21,22);1H |
Clave InChI |
UVMILKJETIKUBK-UNTBIKODSA-N |
SMILES |
C1COC(CN1CC2=NC3=CC=CC=C3N2)CCC4=CC=CC=C4.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ML398; ML-398; ML 398. ML398 HCl salt. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)






![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)

![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
